4-Ethyl-3,5-dimethyl-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-3,5-dimethyl-4H-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by the presence of ethyl and methyl groups attached to the triazole ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-3,5-dimethyl-4H-1,2,4-triazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, triflic anhydride activation followed by microwave-induced cyclodehydration can be used to synthesize 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and the availability of raw materials.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-3,5-dimethyl-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The ethyl and methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while substitution reactions can introduce new functional groups into the triazole ring.
Scientific Research Applications
4-Ethyl-3,5-dimethyl-4H-1,2,4-triazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial products
Mechanism of Action
The mechanism of action of 4-Ethyl-3,5-dimethyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structure and the functional groups present. The exact molecular targets and pathways involved can vary based on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Ethyl-3,5-dimethyl-4H-1,2,4-triazole include other triazole derivatives such as:
- 3,5-Dimethyl-1,2,4-triazole
- 4-Amino-3,5-dimethyl-1,2,4-triazole
- 3,5-Dimethyl-4H-1,2,4-thiazole-4-amine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of ethyl and methyl groups can enhance its lipophilicity and affect its interaction with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H11N3 |
---|---|
Molecular Weight |
125.17 g/mol |
IUPAC Name |
4-ethyl-3,5-dimethyl-1,2,4-triazole |
InChI |
InChI=1S/C6H11N3/c1-4-9-5(2)7-8-6(9)3/h4H2,1-3H3 |
InChI Key |
MHYAKTBWPJKDNU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.